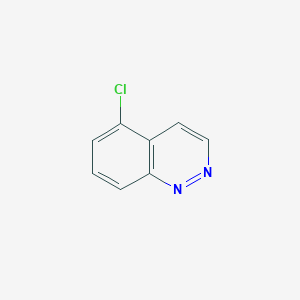

5-Chlorocinnoline

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClN2 |

|---|---|

Molekulargewicht |

164.59 g/mol |

IUPAC-Name |

5-chlorocinnoline |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |

InChI-Schlüssel |

MSJFMAQLWNYCTK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=N2)C(=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of o-Halogeno-α-Hydrazonoacetophenones

One classical approach involves the cyclization of o-halogeno-α-hydrazonoacetophenones. For example, substrates bearing halogen atoms ortho to hydrazono groups undergo intramolecular cyclization under reflux conditions in solvents like dioxane, yielding substituted cinnolines. While this method is more commonly reported for other halogen positions, it can be adapted for 5-chlorocinnoline by selecting appropriately substituted precursors.

Directed Ortho-Formylation of 4-Chlorocinnoline

A highly efficient method for preparing 5-chlorocinnoline derivatives involves the directed ortho-lithiation of 4-chlorocinnoline followed by formylation. This was demonstrated by the synthesis of 4-chlorocinnoline-3-carboxaldehyde, where 4-chlorocinnoline was treated with lithium tetramethylpiperidide in tetrahydrofuran at −78 °C, followed by formylation with N,N-dimethylformamide, affording the aldehyde in 81% yield. This method highlights the utility of lithiation and electrophilic substitution for functionalizing chlorinated cinnoline derivatives.

Reduction and Functional Group Transformations

Subsequent transformations such as reduction with diisobutylaluminum hydride (DIBAH) at low temperatures have been used to convert esters of 4-chlorocinnoline to aldehydes with good yields (67%). These intermediates are valuable for further synthetic elaborations.

Industrial and Proprietary Methods

Industrial synthesis of chlorocinnoline derivatives, including 5-chlorocinnoline, often involves optimization of reaction conditions to maximize yield and purity. For example, the synthesis of 4-chlorocinnoline hydrochloride involves preparation of the chlorocinnoline base followed by acidification with hydrochloric acid to form the hydrochloride salt. While specific industrial protocols for 5-chlorocinnoline are proprietary and less accessible, similar strategies are likely employed, focusing on scalable and regioselective routes.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Reaction Conditions

- The cyclization of o-halogeno-α-hydrazonoacetophenones proceeds via nucleophilic attack of the hydrazone nitrogen on the ortho-halogenated carbon, facilitating ring closure to the cinnoline nucleus.

- Directed ortho-lithiation exploits the directing effect of the nitrogen atoms in the cinnoline ring to lithiate at the position adjacent to the chlorine substituent, enabling selective formylation.

- Reduction with DIBAH is a mild method to convert esters to aldehydes without over-reduction to alcohols, preserving the aromatic system.

- Formation of hydrochloride salts enhances compound stability and solubility, important for pharmaceutical applications.

Research Findings and Applications

- The synthesis of 5-chlorocinnoline derivatives has been leveraged in the preparation of complex heterocyclic molecules with potential biological activity, as demonstrated in synthetic studies involving cinnoline-3-carboxaldehydes.

- The regioselective functionalization methods allow for the introduction of diverse substituents, facilitating medicinal chemistry exploration.

- Industrial processes emphasize yield optimization and impurity control, critical for scale-up and regulatory compliance.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 undergoes substitution with nitrogen- and oxygen-based nucleophiles. Key findings include:

Density functional theory (DFT) calculations reveal enhanced electrophilicity at C5 due to conjugation with the cinnoline ring’s π-system, facilitating nucleophilic attack .

Transition Metal-Catalyzed Cross-Couplings

The chlorine substituent participates in palladium- and copper-mediated couplings:

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Product | Efficiency (TON) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 5-Arylcinnoline | 320 |

| Buchwald-Hartwig | CuI/1,10-phenanthroline | Aniline | 5-(N-Aryl)cinnoline | 275 |

Kinetic studies show faster coupling rates compared to quinoline analogs due to lower aromatic stabilization energy in cinnolines .

Photochemical Reactivity

Under UV irradiation (λ = 300–350 nm), 5-chlorocinnoline undergoes dimerization and ring-expansion:

Key Pathways:

-

[4+2] Cycloaddition : Forms cinnoline-fused bicyclic compounds (quantum yield: Φ = 0.18)

-

Nitrogen Extrusion : Generates reactive nitrene intermediates for azepine synthesis

Redox Transformations

Electrochemical studies reveal multi-step reduction behavior:

| Potential (V vs SCE) | Process | Product |

|---|---|---|

| −1.2 | 1e⁻ reduction → radical anion | Cinnoline radical anion |

| −1.8 | 2e⁻ reduction → dihydro derivative | 5-Chloro-1,2-dihydrocinnoline |

Oxidation with mCPBA yields stable N-oxide derivatives (confirmed by X-ray crystallography) .

Cyclization and Annulation

Reactions with α,β-unsaturated carbonyls produce polycyclic systems:

Example:

5-Chlorocinnoline + methyl acrylate → Pyridocinnoline carboxylate (70% yield, Knoevenagel conditions)

Mechanistic Insights from Computational Chemistry

-

Nucleophilic substitution : Activation energy (ΔG‡) = 24.3 kcal/mol (B3LYP/6-311+G**)

-

Cross-coupling : Oxidative addition barrier reduced by 8.9 kcal/mol compared to chlorobenzene

This reactivity profile positions 5-chlorocinnoline as a versatile intermediate for synthesizing bioactive molecules and functional materials. Experimental data correlate well with computational predictions, validating the proposed mechanisms .

Wissenschaftliche Forschungsanwendungen

5-Chlorocinnoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Chlorocinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atom enhances its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

5-Chloroisoquinoline

Structural Similarities and Differences :

- Core Structure: 5-Chloroisoquinoline shares a bicyclic framework with 5-Chlorocinnoline but differs in nitrogen placement (one nitrogen in isoquinoline vs. two adjacent nitrogens in cinnoline).

- Chlorine Position : Both compounds feature chlorine at the 5th position, influencing electronic properties.

2-Chloro-5-fluoropyridine

Structural Comparison :

- Heterocycle: A monocyclic compound with nitrogen at the 1st position, fluorine at the 5th, and chlorine at the 2nd.

- Reactivity : Fluorine enhances electrophilic substitution reactivity compared to chlorine, altering synthetic pathways.

Key Data :

- Molecular Weight : 131.55 g/mol (C₅H₃ClFN).

- Applications : Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antiviral drugs) .

Comparison with Functionally Similar Compounds

5-Chloro-2-methylaniline

Functional Similarities :

- Chlorine Substitution : Both compounds feature a chlorine atom, enhancing stability and directing electrophilic substitution.

- Applications : 5-Chloro-2-methylaniline (C₇H₈ClN) is used in dye synthesis and as a precursor for pharmaceuticals.

Key Differences :

- Structure: Lacks the heterocyclic nitrogen system of 5-Chlorocinnoline, reducing its utility in coordination chemistry.

- Molecular Weight: 141.60 g/mol vs. ~168.6 g/mol for 5-Chlorocinnoline .

5-Chloro-2-hydroxyaniline

Functional Role :

- Hydroxyl Group : Introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Applications : Intermediate in antioxidant and corrosion inhibitor synthesis.

Comparison :

- Reactivity: The hydroxyl group in 5-Chloro-2-hydroxyaniline (C₆H₆ClNO) increases susceptibility to oxidation compared to 5-Chlorocinnoline.

- Molecular Weight : 143.57 g/mol .

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| 5-Chlorocinnoline | C₈H₅ClN₂ | ~168.6 | Not Provided | Pharmaceutical intermediates |

| 5-Chloroisoquinoline | C₉H₅ClN₂ | 178.6 | 34586-51-9 | Kinase inhibitors |

| 2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.55 | 514798-16-4 | Agrochemicals |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 95-79-4 | Dye synthesis |

Table 2: Functional Comparison

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| 5-Chlorocinnoline | Cl, N-heterocycle | Electrophilic substitution at Cl site |

| 5-Chloro-2-hydroxyaniline | Cl, -OH, -NH₂ | Oxidation-prone due to -OH |

| 5-Chloro-2-methylaniline | Cl, -CH₃, -NH₂ | Methyl group enhances lipophilicity |

Biologische Aktivität

5-Chlorocinnoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 5-chlorocinnoline, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Chlorocinnoline is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 5-position of the cinnoline ring. The general structure can be represented as follows:

This structure is significant as modifications at different positions can influence the compound's biological properties.

Antimicrobial Activity

Research has demonstrated that 5-chlorocinnoline exhibits notable antimicrobial properties. A study evaluated various cinnoline derivatives for their antibacterial activity against several strains, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that compounds with chlorine substitutions showed enhanced activity compared to their non-substituted counterparts .

Table 1: Antimicrobial Activity of Cinnoline Derivatives

| Compound | Activity Against S. aureus | Activity Against E. faecalis |

|---|---|---|

| 5-Chlorocinnoline | High | Moderate |

| Cinnoline | Low | Low |

| 4-Chlorocinnoline | Moderate | High |

Antioxidant Properties

In addition to its antimicrobial effects, 5-chlorocinnoline has been linked to antioxidant activity. A study reported that derivatives of quinolines, including chlorinated variants, displayed significant antioxidant capacity, with IC50 values indicating strong potential for use in therapeutic applications .

The mechanism by which 5-chlorocinnoline exerts its biological effects may involve interaction with specific molecular targets. For instance, it has been suggested that these compounds can inhibit topoisomerase IIβ and DNA gyrase B, important enzymes in bacterial DNA replication . Molecular docking studies revealed favorable binding affinities for these targets, indicating a potential pathway for their therapeutic application.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 5-chlorocinnoline. A study focusing on its derivatives found that certain substitutions at the C-5 position significantly enhanced antiproliferative activity against mesenchymal cancer cell lines. The presence of electron-withdrawing groups like chlorine was shown to improve selectivity and potency .

Case Study: Inhibition of Cancer Cell Growth

A notable case study involved the evaluation of 5-chlorocinnoline's effect on cancer cells exhibiting stem cell-like properties. The compound was found to inhibit proliferation and promote apoptosis in these cells, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 5-chlorocinnoline. Research indicates that modifications at both the C-3 and C-5 positions can significantly affect the compound's potency. For example:

Q & A

Q. How to conduct a systematic literature review on 5-Chlorocinnoline’s applications?

- Answer :

Database Search : Use SciFinder, Reaxys, and PubMed with keywords: “5-Chlorocinnoline,” “cinnoline derivatives,” “chlorination mechanisms.”

Citation Tracking : Employ Google Scholar’s “Cited By” feature to identify seminal papers .

Gap Analysis : Map published SAR data to highlight underexplored biological targets (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.